molecular formula C20H20N4O2S2 B2428820 N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1705702-54-0

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2428820
CAS No.: 1705702-54-0
M. Wt: 412.53
InChI Key: MMTXGMVYQGJQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-8-18(26)24-15(11-27-20(24)22-12)9-17(25)21-10-16-13(2)23-19(28-16)14-6-4-3-5-7-14/h3-8,15H,9-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTXGMVYQGJQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex thiazole-based compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing insights from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. The thiazole and pyrimidine moieties are crucial for imparting biological activity. The synthetic pathway often includes the use of reagents such as chloroacetonitrile and various catalysts to facilitate the formation of the desired structure.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures have IC50 values in the low micromolar range against cancer cell lines such as A431 and HT29, indicating potent antitumor activity . The structure-activity relationship (SAR) suggests that substitutions on the phenyl ring enhance cytotoxicity.

CompoundCell LineIC50 (µM)
Compound AA4311.61
Compound BHT291.98

2. Anticonvulsant Properties

Thiazole derivatives have been reported to exhibit anticonvulsant activity. For example, certain thiazole-integrated compounds demonstrated protective effects in animal models of seizures, with some achieving 100% protection rates . The presence of specific functional groups appears to enhance their efficacy.

CompoundModelProtection Rate (%)
Compound CPTZ100
Compound DMES80

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole-based compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups in the structure is linked to increased antimicrobial potency.

MicrobeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 . Molecular dynamics simulations suggest strong interactions with target proteins via hydrophobic contacts.
  • Anticonvulsant Mechanism : The anticonvulsant effects are likely mediated by modulation of neurotransmitter systems, particularly through GABAergic pathways, enhancing inhibitory signaling in the central nervous system .
  • Antimicrobial Mechanism : The antimicrobial action is attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Antitumor Activity : A study involving a series of thiazole derivatives demonstrated significant tumor regression in xenograft models when treated with compounds similar to this compound.
  • Case Study on Anticonvulsant Effects : In a preclinical trial, a derivative was administered to epileptic rats, resulting in a marked reduction in seizure frequency compared to controls.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar thiazole derivatives have shown efficacy against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism of action typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound has demonstrated anticancer activity in vitro, particularly against liver cancer cells (HepG2). Studies have shown that it can induce apoptosis, characterized by:

  • Upregulation of pro-apoptotic proteins like p53
  • Downregulation of anti-apoptotic proteins such as Bcl-2

This suggests potential for further development as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies suggest that N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide may inhibit key enzymes involved in inflammatory pathways, indicating potential use in treating inflammatory diseases.

Antidiabetic Activity

The compound's ability to modulate metabolic pathways may also extend to antidiabetic effects. It is hypothesized to interact with receptors involved in glucose metabolism and insulin sensitivity.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound induced apoptosis in HepG2 liver cancer cells with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.

Q & A

Q. What synthetic methodologies are commonly employed for preparing thiazolo[3,2-a]pyrimidine-acetamide derivatives like this compound?

The synthesis typically involves coupling reactions between functionalized thiazole and pyrimidine precursors. For example, potassium carbonate in dimethylformamide (DMF) is used to facilitate nucleophilic substitution between chloroacetyl intermediates and thiazolidinedione derivatives, monitored by TLC for reaction completion . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Precipitation with water or recrystallization from ethanol yields pure products.
  • Characterization : NMR, IR, and mass spectrometry confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

A multi-technique approach is recommended:

  • 1H/13C NMR : Assign peaks based on substituent electronic environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.2–7.8 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₁N₃O₂S₂ requires exact mass 459.1024).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms, if crystallizable .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., EGFR, COX-2).
  • Antimicrobial activity : Test via agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design could optimize DMF volume and reaction time .
  • Flow chemistry : Continuous-flow systems enhance reproducibility and scalability while minimizing side reactions (e.g., by controlling residence time and temperature gradients) .
  • In-line analytics : Use FTIR or UV-vis spectroscopy for real-time monitoring to identify side products early .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data for thiazole derivatives?

  • Comparative molecular field analysis (CoMFA) : Model electrostatic/hydrophobic interactions to rationalize activity variations.
  • Metabolite profiling : Use LC-MS to identify in vivo degradation products that may alter observed activity.
  • Crystallographic docking : Resolve binding ambiguities by docking the compound into target protein active sites (e.g., using AutoDock Vina) .

Q. What strategies mitigate poor aqueous solubility during formulation studies?

  • Salt formation : React with HCl or sodium bicarbonate to improve solubility.
  • Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .

Q. How can computational methods guide the design of analogs with enhanced target selectivity?

  • Quantum mechanical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to prioritize analogs with optimal redox activity.
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors in the thiazole and pyrimidine moieties.
  • ADMET prediction : Use tools like SwissADME to filter analogs with favorable pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.